molecular formula C19H25NO B5013004 N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine

N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine

Cat. No.: B5013004
M. Wt: 283.4 g/mol
InChI Key: SCBMIRQPTJCGQS-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine typically involves the condensation of benzylamine with 4-methoxyphenylacetone, followed by reductive amination. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Production of benzyl alcohol or secondary amines.

    Substitution: Generation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methoxyaniline
  • N-benzyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
  • N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine

Uniqueness

N-benzyl-4-(4-methoxyphenyl)-N-methyl-2-butanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)-N-methylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(20(2)15-18-7-5-4-6-8-18)9-10-17-11-13-19(21-3)14-12-17/h4-8,11-14,16H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBMIRQPTJCGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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